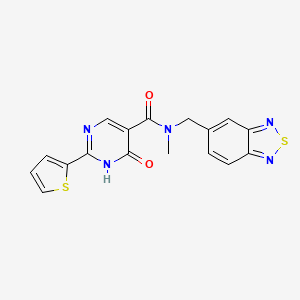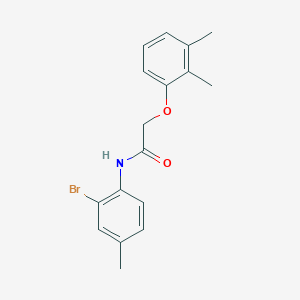![molecular formula C20H21N7O B5555319 7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555319.png)
7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step chemical processes that include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by various substitution reactions to introduce different functional groups. For instance, Abdelriheem et al. (2017) describe an effective synthesis method for pyrazolo[1,5-a]pyrimidines and related compounds, highlighting the versatility of these scaffolds for generating diverse molecules (Abdelriheem, Yasser H. Zaki, & A. Abdelhamid, 2017).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives plays a crucial role in their biological activity. The arrangement of atoms within the molecule, including the presence of substituents like the 5-methyl-1,2,4-oxadiazol-3-yl group, influences its binding affinity to biological targets. Structural analysis often involves X-ray crystallography and computational modeling to understand the molecule's conformation and potential interactions with receptors. For example, Portilla et al. (2006) discuss the hydrogen-bonded structure of similar pyrazolo[1,5-a]pyrimidine compounds, providing insights into their molecular arrangement (Portilla, J. Quiroga, & J. M. de la Torre, 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, that allow for the modification of the molecular scaffold and the introduction of pharmacophore elements. The reactivity of these compounds is influenced by the presence of electron-donating or withdrawing groups, which can affect their pharmacological properties. Research by Drev et al. (2014) on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives illustrates the chemical versatility of these compounds (Drev, Uroš Grošelj, & Špela Mevec, 2014).
科学的研究の応用
Adenosine Receptor Affinity and Selectivity
Research involving derivatives of pyrazolo[4,3-d]pyrimidine, such as 7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine, has indicated their potential in targeting human adenosine A1 and/or A2A receptor subtypes. These compounds, including those with 5-(N4-substituted-piperazin-1-yl) derivatives, have shown affinity for the hA1 AR subtype with high nanomolar range affinities. This suggests their potential application in therapies targeting adenosine receptors (Squarcialupi et al., 2017).
Antimetabolite Properties and Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines have been identified as beneficial antimetabolites in purine biochemical reactions. This class of compounds, including variants like 7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine, has garnered interest due to their antitrypanosomal activity. These findings open avenues for their application in treatments against trypanosomal infections (Abdelriheem et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural characterization of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides have been explored, providing insights into the chemical properties and potential modifications of this compound class. Such research is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Drev et al., 2014).
Tuberculostatic Activity
Research into derivatives like (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole, which share structural similarities with 7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine, has shown promising tuberculostatic activity. This suggests the potential of these compounds in developing new treatments against tuberculosis (Foks et al., 2004).
作用機序
While the exact mechanism of action of this compound is not specified in the retrieved papers, oxadiazoles are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor properties . These activities are often attributed to their ability to interact with various biological targets.
Safety and Hazards
将来の方向性
Given the wide range of biological activities exhibited by oxadiazoles, this compound and its derivatives could be further explored for potential applications in drug discovery and development . Future research could also focus on optimizing its synthesis and improving its physicochemical properties to enhance its efficacy and safety profile.
特性
IUPAC Name |
5-methyl-3-[[4-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c1-15-22-18(24-28-15)14-25-9-11-26(12-10-25)20-13-17(16-5-3-2-4-6-16)23-19-7-8-21-27(19)20/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTWPBLNCOYILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)C3=CC(=NC4=CC=NN43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)
![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)
![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)
![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)
![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5555317.png)